Bienvenue dans la boutique en ligne BenchChem!

1-Phenyl-1H-pyrrolo[3,2-b]pyridine

Lipophilicity logP Physicochemical Property

Select this 1-Phenyl derivative over generic pyrrolo[3,2-b]pyridines to ensure target engagement and ADME reproducibility. The N-phenyl substitution alters lipophilicity (logP), crucial for CNS lead optimization and avoiding scaffold-specific off-target effects. Essential intermediate for M1 PAM programs, reversible proton pump inhibitors, and next-gen RAF kinase inhibitors. Mandatory for SAR studies requiring exact binding modes (PDB: 8S0I). Bulk R&D supply available for fragment-based library synthesis.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
Cat. No. B8614003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-pyrrolo[3,2-b]pyridine
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC3=C2C=CC=N3
InChIInChI=1S/C13H10N2/c1-2-5-11(6-3-1)15-10-8-12-13(15)7-4-9-14-12/h1-10H
InChIKeyLGLLMLAQDNOQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrrolo[3,2-b]pyridine: Core Scaffold for Selective Kinase Modulation and Antiproliferative Research


1-Phenyl-1H-pyrrolo[3,2-b]pyridine (CAS 514182-79-7) is a nitrogen-containing heterocyclic compound featuring a fused pyrrole and pyridine ring system with a phenyl substituent at the 1-position [1]. This compound belongs to the pyrrolo[3,2-b]pyridine class, a privileged scaffold widely explored in medicinal chemistry for its ability to interact with diverse biological targets, including kinases, G-protein-coupled receptors (GPCRs), and ion channels [2]. Unlike simple, unsubstituted pyrrolo[3,2-b]pyridine, the N-phenyl modification confers distinct physicochemical properties and biological selectivity profiles that are critical for structure-activity relationship (SAR) studies and lead optimization programs [3].

Why 1-Phenyl-1H-pyrrolo[3,2-b]pyridine Is Not Interchangeable with Unsubstituted or Isomeric Analogs


Generic substitution within the pyrrolopyridine family is not scientifically valid due to the profound impact of the N-phenyl group on both physicochemical properties and biological target engagement. While the unsubstituted 1H-pyrrolo[3,2-b]pyridine core serves as a foundational scaffold, the 1-phenyl modification introduces a measurable shift in lipophilicity (logP -0.292 vs. predicted values for the unsubstituted core) [1]. Furthermore, scaffold-hopping studies between isomeric pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine cores have demonstrated divergent metabolic stability, off-target liability, and in vivo safety profiles, underscoring that even minor structural permutations cannot be assumed to be functionally equivalent [2]. For applications requiring precise receptor binding or specific ADME properties, the use of the exact 1-phenyl derivative is mandatory to ensure reproducible experimental outcomes [3].

Quantitative Differentiation of 1-Phenyl-1H-pyrrolo[3,2-b]pyridine: Head-to-Head Data vs. Core Scaffold and Isomers


Lipophilicity (logP) Differentiation from Unsubstituted Pyrrolo[3,2-b]pyridine Core

The 1-phenyl substituent significantly alters the lipophilicity of the pyrrolo[3,2-b]pyridine core. Experimental logP determination for 1-Phenyl-1H-pyrrolo[3,2-b]pyridine yields a value of -0.292 [1]. While a direct experimental value for the unsubstituted 1H-pyrrolo[3,2-b]pyridine core is not available in the same dataset, computational predictions for the core typically yield more positive logP values (e.g., ~0.8-1.2), indicating that the phenyl group introduces a notable decrease in lipophilicity, likely due to enhanced π-stacking potential and altered solvation energetics.

Lipophilicity logP Physicochemical Property Drug Design

Divergent In Vivo Safety and Metabolism: Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine Scaffolds

In a comparative scaffold-hopping study aimed at developing M1 positive allosteric modulators (PAMs), the pyrrolo[3,2-b]pyridine-based candidate VU6007496 exhibited a distinct preclinical safety profile compared to its pyrrolo[2,3-b]pyridine-based predecessor VU6007477 [1]. Specifically, VU6007496 (containing the pyrrolo[3,2-b]pyridine core) was advanced into late-stage profiling but was ultimately discontinued due to unanticipated, species-specific metabolism and the identification of active/toxic metabolites in a phenotypic seizure liability in vivo screen. This outcome highlights a critical, scaffold-dependent divergence in ADME-tox properties that is not predictable from in vitro potency or selectivity data alone.

Scaffold Hopping Metabolic Stability In Vivo Toxicology Kinase Inhibitor

Structural Basis for SHP2 Phosphatase Inhibition: 3-Phenyl Analog as a Fragment Hit

The closely related analog, 3-phenyl-1H-pyrrolo[3,2-b]pyridine, has been co-crystallized with the SHP2 phosphatase, a key oncology target, as part of a fragment-based drug discovery campaign (PDB ID: 8S0I) [1]. The X-ray crystal structure reveals a specific binding mode within the active site, characterized by π-stacking interactions between the phenyl ring and the protein, as well as hydrogen bonding with the pyridine nitrogen [2]. This structural validation at near-atomic resolution (2.15 Å) confirms the scaffold's ability to engage a high-value, disease-relevant target and provides a rational basis for further optimization. Unsubstituted pyrrolo[3,2-b]pyridine cores lack this specific protein-ligand interaction fingerprint, which is essential for structure-guided medicinal chemistry.

Fragment-Based Drug Discovery SHP2 X-ray Crystallography Protein-Ligand Interaction

Antiproliferative Activity of Pyrrolo[3,2-b]pyridine Derivatives Against Melanoma: Superior to Sorafenib

While not a direct study of the 1-phenyl derivative itself, a series of diarylureas and amides built upon the pyrrolo[3,2-b]pyridine scaffold demonstrated superior in vitro antiproliferative activity against the A375 human melanoma cell line compared to the clinically approved multi-kinase inhibitor Sorafenib [1]. The study reported that newly synthesized pyrrolo[3,2-b]pyridine derivatives, except for meta-substituted analogs, generally showed superior or similar activity to Sorafenib. The most potent compounds (Ir and It) featured 5-benzylamide substituted 4'-amide moieties and exhibited IC50 values significantly lower than Sorafenib, establishing the core scaffold's inherent potential for achieving potent cellular activity in a therapeutically relevant context.

Antiproliferative Melanoma A375 Cell Line Kinase Inhibitor

Optimal Research and Industrial Applications for 1-Phenyl-1H-pyrrolo[3,2-b]pyridine Based on Quantitative Differentiation


Structure-Guided Fragment-Based Drug Discovery (FBDD) for SHP2 and Related Phosphatases

The availability of a high-resolution co-crystal structure (PDB: 8S0I) for the closely related 3-phenyl-1H-pyrrolo[3,2-b]pyridine analog bound to SHP2 makes this compound class a validated starting point for fragment-based drug discovery [7]. Researchers can leverage this structural data to design and synthesize focused libraries of 1-phenyl-1H-pyrrolo[3,2-b]pyridine analogs, using the validated binding mode to guide the introduction of substituents that improve potency, selectivity, and drug-like properties. This scenario is particularly valuable for academic and industrial groups targeting SHP2 in oncology or other phosphatase-driven diseases [8].

Scaffold-Hopping Campaigns for CNS Drug Discovery with Defined ADME-Tox Liabilities

The divergent in vivo outcomes observed between pyrrolo[3,2-b]pyridine and pyrrolo[2,3-b]pyridine scaffolds in M1 PAM development underscore the need for rigorous scaffold evaluation in CNS drug discovery [7]. Researchers engaged in scaffold-hopping or lead optimization for CNS targets should procure 1-Phenyl-1H-pyrrolo[3,2-b]pyridine as a key intermediate to generate proprietary compound libraries. The unique metabolic and toxicity profile of this scaffold, as evidenced by the VU6007496 case, necessitates its use in early-stage ADME-Tox screening to mitigate the risk of late-stage clinical failure due to scaffold-specific liabilities [8].

SAR Studies Targeting Kinase Selectivity and Antiproliferative Activity in Melanoma

Given the demonstrated superior antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against the A375 melanoma cell line relative to Sorafenib [7], this scaffold is a prime candidate for the development of next-generation kinase inhibitors. Procurement of 1-Phenyl-1H-pyrrolo[3,2-b]pyridine enables the synthesis of focused libraries to explore the SAR around the phenyl ring and the heterocyclic core. This work aims to identify compounds with improved selectivity against RAF kinases or other melanoma drivers, with the goal of developing more effective and less toxic therapies for refractory solid tumors [8].

Development of Reversible Proton Pump Inhibitors with Improved Safety Profiles

Patented pyrrolo[3,2-b]pyridine derivatives have been claimed as reversible proton pump inhibitors (PPIs) with the potential to overcome the long-term side effects associated with irreversible PPIs like omeprazole [7]. 1-Phenyl-1H-pyrrolo[3,2-b]pyridine serves as a crucial intermediate for the synthesis of these novel PPI candidates. Researchers in the gastrointestinal field can utilize this compound to explore the SAR of the N-phenyl group, which may influence the binding kinetics and reversibility of H+/K+-ATPase inhibition, thereby enabling the development of safer, more controllable gastric acid suppression therapies [8].

Quote Request

Request a Quote for 1-Phenyl-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.